molecular formula C14H13NOS B2773332 1-Phenyl-3-(2-pyridinylsulfanyl)-1-propanone CAS No. 860785-88-2

1-Phenyl-3-(2-pyridinylsulfanyl)-1-propanone

Cat. No.: B2773332
CAS No.: 860785-88-2
M. Wt: 243.32
InChI Key: IRNAUWXNIGEAFQ-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-pyridinylsulfanyl)-1-propanone is an organic compound that features a phenyl group, a pyridinylsulfanyl group, and a propanone backbone

Preparation Methods

The synthesis of 1-Phenyl-3-(2-pyridinylsulfanyl)-1-propanone typically involves the reaction of 2-pyridinethiol with 1-phenyl-1-propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-Phenyl-3-(2-pyridinylsulfanyl)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-phenyl-3-(2-pyridinylsulfanyl)-1-propanol.

    Substitution: The pyridinylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Phenyl-3-(2-pyridinylsulfanyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-pyridinylsulfanyl)-1-propanone involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenyl-3-pyridin-2-ylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-13(12-6-2-1-3-7-12)9-11-17-14-8-4-5-10-15-14/h1-8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNAUWXNIGEAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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